1,1,1-Trifluoro-5-bromo-2-pentanone
Overview
Description
1,1,1-Trifluoro-5-bromo-2-pentanone is an organic compound with the molecular formula C(_5)H(_6)BrF(_3)O. It is characterized by the presence of trifluoromethyl and bromo functional groups attached to a pentanone backbone.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-5-bromo-2-pentanone typically involves the reaction of 1,1,1-trifluoro-2-pentanone with bromine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) bromide, to facilitate the bromination process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
1,1,1-Trifluoro-5-bromo-2-pentanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,1,1-Trifluoro-5-bromo-2-pentanone has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those that require trifluoromethyl and bromo functionalities for biological activity.
Chemical Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its reactive functional groups.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-5-bromo-2-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors, through its reactive functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromo group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target molecules and lead to the desired biological or chemical effects .
Comparison with Similar Compounds
1,1,1-Trifluoro-5-bromo-2-pentanone can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-pentanone: Lacks the bromo group, which may result in different reactivity and applications.
5-Bromo-2-pentanone: Lacks the trifluoromethyl group, which can affect its lipophilicity and metabolic stability.
1,1,1-Trifluoro-5-chloro-2-pentanone: Similar structure but with a chloro group instead of a bromo group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in the combination of trifluoromethyl and bromo functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-1,1,1-trifluoropentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O/c6-3-1-2-4(10)5(7,8)9/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZNFMNKCSNUCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(F)(F)F)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294814 | |
Record name | 5-Bromo-1,1,1-trifluoro-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121749-67-5 | |
Record name | 5-Bromo-1,1,1-trifluoro-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121749-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,1,1-trifluoro-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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